molecular formula C5H8F3NO2 B13093796 (4R)-4-Amino-5,5,5-trifluoropentanoic acid CAS No. 1388121-19-4

(4R)-4-Amino-5,5,5-trifluoropentanoic acid

Katalognummer: B13093796
CAS-Nummer: 1388121-19-4
Molekulargewicht: 171.12 g/mol
InChI-Schlüssel: FMHFLFRQGOQLBU-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-Amino-5,5,5-trifluoropentanoic acid is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group at the terminal carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5,5,5-trifluoropentanoic acid typically involves the introduction of the trifluoromethyl group through nucleophilic substitution reactions. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of ®-4-Amino-5,5,5-trifluoropentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Amino-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

®-4-Amino-5,5,5-trifluoropentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which ®-4-Amino-5,5,5-trifluoropentanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminopentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5,5,5-Trifluoropentanoic acid: Lacks the amino group, affecting its reactivity and applications.

    4-Amino-2,2,2-trifluoroethanol: Contains a trifluoromethyl group but differs in the overall structure and functional groups.

Uniqueness

®-4-Amino-5,5,5-trifluoropentanoic acid is unique due to the combination of the amino group and the trifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1388121-19-4

Molekularformel

C5H8F3NO2

Molekulargewicht

171.12 g/mol

IUPAC-Name

(4R)-4-amino-5,5,5-trifluoropentanoic acid

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m1/s1

InChI-Schlüssel

FMHFLFRQGOQLBU-GSVOUGTGSA-N

Isomerische SMILES

C(CC(=O)O)[C@H](C(F)(F)F)N

Kanonische SMILES

C(CC(=O)O)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.